N-(but-3-en-1-yl)hydroxylamine hydrochloride
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Overview
Description
N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a but-3-en-1-yl group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-en-1-yl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of hydroxylamine hydrochloride with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve hydroxylamine hydrochloride in water.
- Add a base such as sodium hydroxide to the solution to generate free hydroxylamine.
- Introduce but-3-en-1-yl halide to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-(but-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrones.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitrones.
Reduction: Primary amines.
Substitution: N-substituted hydroxylamines.
Scientific Research Applications
N-(but-3-en-1-yl)hydroxylamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including oximes and hydroxamic acids.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Biological Studies: It is employed in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(but-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound with a hydroxylamine group.
N-tert-Butylhydroxylamine: A derivative with a tert-butyl group instead of a but-3-en-1-yl group.
O-Benzylhydroxylamine: A derivative with a benzyl group attached to the oxygen atom.
Uniqueness
N-(but-3-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-en-1-yl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it valuable in certain synthetic and research applications .
Biological Activity
N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. This compound is a derivative of hydroxylamine, distinguished by the substitution of the hydroxylamine group with a but-3-en-1-yl group. Its unique structure allows it to exhibit various biological activities, making it a valuable reagent in biochemical research and organic synthesis.
This compound appears as a white to off-white crystalline solid, soluble in water. The synthesis typically involves the reaction of hydroxylamine with but-3-en-1-yl derivatives under controlled conditions, resulting in an efficient production of the compound suitable for multiple applications.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to modify biomolecules and form stable complexes with metal ions. This property positions it as a potential candidate for catalytic processes within biological systems. Below are key areas where this compound demonstrates significant biological activity:
1. Reactivity with Electrophiles
This compound can react with various electrophiles, enhancing its utility in enzyme mechanism studies. Its nucleophilic characteristics allow it to form complexes that may influence biochemical pathways, which is crucial for optimizing its applications in both synthetic and biological contexts.
2. Metal Ion Complexation
The ability of this compound to form stable complexes with metal ions enhances its catalytic potential. Such interactions can lead to increased catalytic activity in enzymatic reactions or other biochemical processes, making it a subject of interest for researchers studying enzyme mechanisms and catalysis.
3. Impact on Microbial Activity
Research has indicated that hydroxylamine derivatives can influence microbial metabolism, particularly in ammonia oxidation processes. For instance, studies have shown that the addition of hydroxylamine can enhance the ammonia oxidizing activity of Nitrosomonas europaea, suggesting that this compound may similarly affect microbial communities involved in nitrogen cycling .
Case Studies and Research Findings
Several studies have explored the biological implications of hydroxylamines, including this compound:
Properties
Molecular Formula |
C4H10ClNO |
---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N-but-3-enylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H |
InChI Key |
HGCIBTJATVPDEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNO.Cl |
Origin of Product |
United States |
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